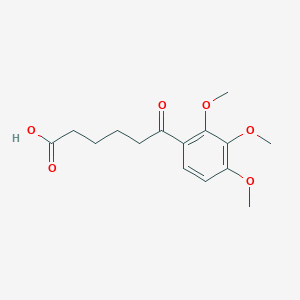

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid is a useful research compound. Its molecular formula is C15H20O6 and its molecular weight is 296.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivity and Stability Studies

- Research has shown the stability and reactivity of compounds similar to 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid. For example, studies on tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts have demonstrated unusual stabilities and reactivities, providing insights into the chemical properties of such compounds (Wada et al., 1997).

Crystal Structure Analysis

- Crystal structures of related compounds, like 6-(4-chlorophenylamino)6-oxohexanoic acid, have been determined, revealing hydrogen-bond networks. These findings can be crucial for understanding the molecular structure and potential applications of this compound (Feeder & Jones, 1994).

Oxidation Studies

- Investigations into the oxidation of similar compounds have been conducted. For instance, the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen in the presence of certain catalysts yields products like 6-oxoheptanoic acid. This research is pertinent to understanding the oxidation behavior of this compound (Atlamsani, Brégeault, & Ziyad, 1993).

Interconversion Studies

- Studies on the synthesis and interconversion of similar acids, such as 6-aroyl-4-oxohexanoic acids, offer insights into the chemical transformations and potential applications of this compound in various fields (Short & Rockwood, 1969).

Mass Spectrometric Characterization

- Mass spectrometric characterization of small oxocarboxylic acids, including those structurally related to this compound, has been carried out. These studies are fundamental for understanding the physical and chemical properties of such compounds (Kanawati et al., 2007).

Enzymatic Production Studies

- Enzymatic methods have been developed for producing related compounds, such as 6-oxohexanoic acid, from 6-aminohexanoic acid. These methods can provide environmentally friendly and efficient ways to synthesize compounds like this compound (Yamada et al., 2017).

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, TMP compounds can inhibit tubulin, a protein that forms microtubules, which are essential for cell division .

Biochemical Pathways

Tmp-bearing compounds have been associated with various biochemical pathways due to their diverse bioactivity effects .

Result of Action

Tmp-bearing compounds have shown notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and potential against various viruses .

Análisis Bioquímico

Biochemical Properties

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid plays a significant role in various biochemical reactions. The trimethoxyphenyl group is a known pharmacophore that interacts with multiple enzymes and proteins. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1). These interactions are crucial as they can modulate cellular processes and potentially lead to therapeutic effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tubulin, for instance, can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its inhibition of Hsp90 and TrxR can induce oxidative stress and affect protein folding, further influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The trimethoxyphenyl group allows the compound to fit into the binding sites of enzymes like tubulin and Hsp90, inhibiting their activity. This inhibition can lead to downstream effects such as the disruption of microtubule formation and the induction of oxidative stress. The compound also affects gene expression by inhibiting histone demethylases, which can alter chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells. Its stability and degradation products need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects such as tumor growth inhibition and reduced inflammation. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which can lead to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s impact on metabolite levels can influence cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can localize to specific compartments such as the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to these compartments, influencing its function and efficacy .

Propiedades

IUPAC Name |

6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-19-12-9-8-10(14(20-2)15(12)21-3)11(16)6-4-5-7-13(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWAWFSNSOMPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCCC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645486 |

Source

|

| Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917591-97-0 |

Source

|

| Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)